molecular formula C17H13FN4O2 B2462873 1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171458-09-5

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No. B2462873
CAS RN: 1171458-09-5
M. Wt: 324.315
InChI Key: GIUHDCPKKFPEDD-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, also known as FPYPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPYPO is a pyrrolidin-2-one derivative that exhibits a range of interesting biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Pharmacological Applications

1-(3-Fluorophenyl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one, due to its structural components like pyrrolidine, oxadiazole, and fluorophenyl groups, has implications in pharmacological research. The 1,3,4-oxadiazole ring, found in this compound, is known for its binding affinity with various enzymes and receptors in biological systems, offering diverse bioactivities. This has made oxadiazole derivatives a point of interest in medicinal chemistry for developing therapeutic agents against various ailments like cancer, tuberculosis, and microbial infections (Verma et al., 2019). The pyrrolidine ring, another component, is a versatile scaffold in drug discovery, recognized for its contributions to the stereochemistry of molecules and its ability to increase three-dimensional coverage, influencing the biological profile of drug candidates (Li Petri et al., 2021).

Bioactivity and Enzyme Interaction

The presence of the 1,3,4-oxadiazole ring contributes significantly to the compound's pharmacological potential. Compounds with this structure are known for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, mainly due to their interaction with biomacromolecules through hydrogen bonds (Wang et al., 2022).

Structural and Synthetic Importance

The unique structural features of the components of this compound make it valuable in synthetic chemistry. The compound involves functional groups that are pivotal in synthetic strategies, offering opportunities for creating novel biologically active molecules. These structural attributes allow for efficient exploration of pharmacophore space and contribute to the compound's potential as a key player in medicinal chemistry (Sharma et al., 2022).

properties

IUPAC Name

1-(3-fluorophenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-12-4-3-5-13(9-12)22-10-11(8-15(22)23)16-20-17(24-21-16)14-6-1-2-7-19-14/h1-7,9,11H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUHDCPKKFPEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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